MS15203

Description

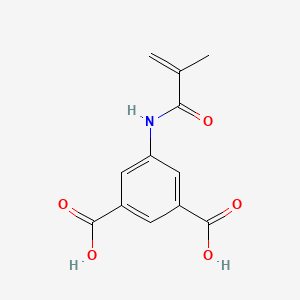

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOBVSWSDYFEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995912 | |

| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74398-76-8 | |

| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS15203

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS15203 is a synthetic small-molecule agonist of the G protein-coupled receptor 171 (GPR171). Its mechanism of action is centered on the activation of this receptor, which is involved in a variety of physiological processes, including pain modulation, appetite regulation, and neuronal excitability. This technical guide provides a comprehensive overview of the core mechanism of action of MS15203, detailing its molecular interactions, downstream signaling pathways, and physiological effects. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: GPR171 Agonism

The primary mechanism of action of MS15203 is its function as a selective agonist for GPR171, a receptor for the endogenous neuropeptide BigLEN.[1][2][3] Upon binding, MS15203 activates GPR171, which is coupled to inhibitory Gαi/o proteins.[4] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effector proteins, ultimately leading to the observed physiological responses.

Signaling Pathway

The activation of GPR171 by MS15203 initiates a signaling cascade that influences neuronal function. A key consequence of GPR171 activation is the modulation of transient receptor potential (TRP) channel activity.[5] Specifically, MS15203 has been shown to attenuate the intracellular calcium influx mediated by TRPV1, TRPA1, and TRPV4 channels in dorsal root ganglion (DRG) neurons.[5] This inhibitory effect on nociceptive ion channels is mediated by the Gα subunit of the G protein and contributes to the analgesic properties of MS15203.[5] The signaling is dependent on the Gαi/o pathway, as pretreatment with pertussis toxin, an inhibitor of Gαi/o protein coupling, prevents the inhibitory effects of MS15203.[5]

Figure 1: MS15203 signaling pathway via GPR171 activation.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of MS15203 from various experimental setups.

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

| EC50 | > 10 µM | Neuro2A cells expressing P2Y12 | cAMP Assay | [1] |

| EC50 | ~3 ± 2 nM (2MeSADP) | Neuro2A cells expressing P2Y12 | cAMP Assay | [1] |

Table 1: In Vitro Efficacy of MS15203

| Animal Model | Dose | Administration | Effect | Reference |

| Mice | 3 mg/kg | Intraperitoneal | Increased food intake | [1] |

| Mice | - | Intracerebroventricular | Increased food intake | [1] |

| Mice | 10 mg/kg | Intraperitoneal | Reduced chronic neuropathic and inflammatory pain (males only) | [6][7][8][9] |

| Mice | 2.5 µg | Intrathecal | Alleviated neuropathic pain | [5] |

| Mice | 2.5 µg | Intraplantar | Mitigated phase 2 nociceptive behaviors in formalin test | [5] |

Table 2: In Vivo Effects of MS15203

Experimental Protocols

In Vitro cAMP Assay

This protocol is used to determine the effect of MS15203 on adenylyl cyclase activity.

-

Cell Culture: Wild-type Neuro2A (N2A) cells and N2A cells with GPR171 knockdown are cultured under standard conditions.[1]

-

Treatment: Cells are treated with varying concentrations of MS15203 (0 to 10 µM) in the presence of forskolin (B1673556) to stimulate adenylyl cyclase.[1]

-

cAMP Measurement: Intracellular cAMP concentrations are measured using a commercially available cAMP assay kit.

-

Data Analysis: The results are analyzed to determine the dose-dependent effect of MS15203 on cAMP levels.

Figure 2: Experimental workflow for the in vitro cAMP assay.

In Vivo Food Intake Study

This protocol assesses the effect of MS15203 on feeding behavior in mice.

-

Animal Model: Fasted mice are used for the experiment.[1]

-

Administration: A single dose of MS15203 (e.g., 3 mg/kg) or vehicle is administered intraperitoneally or intracerebroventricularly.[1]

-

Measurement: Cumulative food intake is measured at various time points post-injection (e.g., 4 and 8 hours).[1]

-

Data Analysis: Food intake between the MS15203-treated and vehicle-treated groups is compared using statistical analysis.

In Vivo Pain Models

These protocols evaluate the analgesic effects of MS15203 in rodent models of pain.

-

Pain Induction: Chronic neuropathic pain is induced using methods like chronic constriction injury (CCI) or chemotherapy-induced peripheral neuropathy (CIPN). Inflammatory pain is induced using Complete Freund's Adjuvant (CFA).[5][6][7][8][9]

-

Drug Administration: MS15203 is administered systemically (e.g., intraperitoneally) or locally (e.g., intrathecally or intraplantarly).[5][6][7][8][9]

-

Behavioral Testing: Nociceptive responses are measured using tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hypersensitivity.[5][6]

-

Data Analysis: Paw withdrawal thresholds or latencies are compared between treated and control groups to assess the anti-nociceptive effects of MS15203.

Physiological and Pathophysiological Roles

-

Nociception and Pain: MS15203 has demonstrated significant anti-nociceptive effects in various pain models.[5] By activating GPR171 in DRG neurons, it modulates the activity of key pain-related ion channels, thereby alleviating pathologic pain.[5] Notably, the analgesic effects of MS15203 in chronic pain appear to be sexually dimorphic, with a more pronounced effect observed in male mice.[6][7][8][9] In male mice with neuropathic pain, MS15203 treatment has been shown to rescue the decreased protein levels of GPR171 in the periaqueductal gray (PAG), a key region in the descending pain modulatory pathway.[6][7][8]

-

Appetite and Food Intake: Central administration of MS15203 in the hypothalamus leads to an increase in food intake, suggesting a role for the GPR171 system in the regulation of feeding behavior.[1] This effect is blunted by the knockdown of GPR171, confirming the receptor's involvement.[1]

-

Reward and Addiction: Studies have investigated the potential for MS15203 to induce reward-related behaviors. Unlike opioids, MS15203 does not appear to produce a conditioned place preference, indicating a low liability for abuse.[2][10] While GPR171 is present on dopamine (B1211576) neurons in the ventral tegmental area (VTA), its activation by MS15203 does not significantly increase c-Fos expression, a marker of neuronal activation, in this region.[2][4]

Conclusion

MS15203 acts as a selective agonist for the G protein-coupled receptor GPR171. Its mechanism of action involves the activation of the Gαi/o signaling pathway, leading to a decrease in intracellular cAMP and modulation of downstream effectors, including nociceptive ion channels. This activity underlies its observed physiological effects, which include analgesia, particularly in male models of chronic pain, and an increase in food intake. The lack of reward-related behavior suggests a favorable safety profile for its potential therapeutic applications. Further research into the nuanced, and in some cases sexually dimorphic, roles of the GPR171 system will be crucial for the development of targeted therapeutics based on the mechanism of MS15203.

References

- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

MS15203: A Technical Guide to the GPR171 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS15203 is a synthetic small-molecule agonist for the G protein-coupled receptor 171 (GPR171), a receptor that has garnered significant interest as a therapeutic target for a range of physiological processes, including pain modulation, energy homeostasis, and immune regulation.[1][2][3] The endogenous ligand for GPR171 is the neuropeptide BigLEN, a cleavage product of proSAAS.[2][4] MS15203 mimics the action of BigLEN, offering a valuable pharmacological tool to probe the function of GPR171 and explore its therapeutic potential. This technical guide provides a comprehensive overview of MS15203, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Core Concepts: GPR171 and its Ligand MS15203

GPR171 is a class A rhodopsin-like GPCR that primarily couples to inhibitory Gi/o proteins.[5] Upon activation by an agonist such as MS15203, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] This signaling pathway can subsequently influence the activity of various downstream effectors, including ion channels and mitogen-activated protein kinases (MAPKs) like ERK1/2, ultimately modulating cellular function.[7][8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for MS15203 and the endogenous ligand BigLEN in relation to GPR171.

Table 1: Ligand Binding and Functional Potency

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| MS15203 | Radioligand Displacement ([125I]Tyr-b-LEN) | CHO-K1 | Ki | ~10 µM | [1] |

| BigLEN | Radioligand Binding | Mouse Hypothalamus Membranes | Kd | ~0.5 nM | [2] |

| MS15203 | Calcium Mobilization | CHO-K1 (co-expressing Gα15) | EC50 | ~5 µM | [1] |

Table 2: In Vivo Efficacy in Pain Models

| Animal Model | Pain Type | Administration Route | MS15203 Dose | Observed Effect | Reference |

| Mouse (Male) | Neuropathic (Paclitaxel-induced) | Intraperitoneal (i.p.) | 10 mg/kg | Attenuation of mechanical allodynia | [3] |

| Mouse (Male) | Inflammatory (CFA-induced) | Intraperitoneal (i.p.) | 10 mg/kg | Reduction in thermal hyperalgesia | [3] |

| Mouse (Female) | Neuropathic & Inflammatory | Intraperitoneal (i.p.) | 10 mg/kg | No significant analgesic effect | [3][10] |

Signaling Pathways

Activation of GPR171 by MS15203 initiates a Gi/o-mediated signaling cascade. The following diagram illustrates the key components of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of MS15203.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of MS15203 for GPR171.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing mouse GPR171 in appropriate growth medium.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a constant concentration of the radioligand [125I]Tyr-b-LEN (e.g., 3 nM), and varying concentrations of unlabeled MS15203 (e.g., 0 to 10 mM).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of MS15203.

-

Plot the percentage of specific binding against the logarithm of the MS15203 concentration.

-

Determine the IC50 value (the concentration of MS15203 that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. researchgate.net [researchgate.net]

- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR171 - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. GPR171 activation regulates morphine tolerance but not withdrawal in a test-dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MS15203 in Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule MS15203 has been identified as a selective agonist for the G protein-coupled receptor 171 (GPR171). Preclinical studies have demonstrated a significant role for MS15203 in the regulation of feeding behavior, primarily through its action on the central nervous system. This technical guide provides an in-depth overview of the core findings related to MS15203's effects on appetite, including quantitative data from key studies, detailed experimental protocols, and a visualization of the implicated signaling pathway. The information presented herein is intended to support further research and drug development efforts targeting the GPR171 pathway for metabolic disorders.

Introduction

The regulation of food intake is a complex process involving a network of central and peripheral signals that control hunger and satiety. The G protein-coupled receptor 171 (GPR171), and its endogenous ligand BigLEN (a cleavage product of proSAAS), have emerged as a notable system in the modulation of energy homeostasis.[1][2] MS15203 has been characterized as a potent and selective agonist of GPR171, making it a valuable tool for elucidating the physiological functions of this receptor.[3] Studies have shown that peripheral administration of MS15203 leads to an increase in food intake and a subsequent gain in body weight in murine models.[3] This orexigenic effect is primarily mediated by the activation of GPR171 in the hypothalamus, a key brain region for appetite control.[3]

Quantitative Data on the Effects of MS15203 on Feeding Behavior

The following tables summarize the quantitative data from preclinical studies investigating the impact of MS15203 on food intake and body weight in mice.

Table 1: Effect of Intraperitoneal (i.p.) Administration of MS15203 on Cumulative Food Intake in Mice

| Time Point | Vehicle (g) | MS15203 (10 mg/kg) (g) |

| 1 hour | ~0.2 | ~0.5 |

| 2 hours | ~0.3 | ~0.8 |

| 4 hours | ~0.5 | ~1.2 |

| 8 hours | ~0.8 | ~1.8 |

Data are approximate values derived from graphical representations in Wardman et al., 2016.[3]

Table 2: Effect of Intraperitoneal (i.p.) Administration of MS15203 on Body Weight Change in Mice

| Time Point | Vehicle (% change) | MS15203 (10 mg/kg) (% change) |

| 24 hours | ~0.5% | ~2.5% |

| 48 hours | ~1.0% | ~4.0% |

Data are approximate values derived from graphical representations in Wardman et al., 2016.[3]

Signaling Pathway

Activation of GPR171 by its agonist, MS15203, initiates an intracellular signaling cascade that ultimately influences neuronal activity and modulates feeding behavior. GPR171 is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key mechanism through which MS15203 exerts its effects on appetite regulation.

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating the effects of GPR171 agonists on feeding behavior.[4]

Animals

-

Species: Male C57BL/6J mice

-

Age: 8-12 weeks

-

Housing: Individually housed in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water, unless otherwise specified.

Drug Preparation and Administration

-

Compound: MS15203

-

Vehicle: 1% DMSO in sterile saline

-

Dose: 10 mg/kg body weight

-

Route of Administration: Intraperitoneal (i.p.) injection

Measurement of Food Intake

-

Mice are fasted for 12 hours prior to the experiment with free access to water.

-

At the beginning of the light or dark cycle, mice are injected intraperitoneally with either vehicle or MS15203.

-

Immediately after injection, pre-weighed food is returned to the cages.

-

Food intake is measured by weighing the remaining food at 1, 2, 4, and 8 hours post-injection.

-

Cumulative food intake is calculated for each time point.

Measurement of Body Weight

-

Mice are weighed immediately before drug administration and at 24 and 48 hours post-injection.

-

The percentage change in body weight from baseline is calculated.

Experimental Workflow

Conclusion

MS15203, as a selective GPR171 agonist, has been demonstrated to have a clear orexigenic effect, leading to increased food intake and body weight gain in preclinical models. The mechanism of action involves the activation of the Gαi/o-coupled GPR171 receptor, primarily in the hypothalamus. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of neuroscience, metabolism, and drug development. Further investigation into the GPR171 signaling pathway and the long-term effects of its modulation may pave the way for novel therapeutic strategies for the treatment of eating disorders and metabolic diseases.

References

- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MS15203 and its Role in Nociception Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule MS15203, a selective agonist for the G-protein coupled receptor 171 (GPR171), and its emerging role in the field of nociception and pain research. This document synthesizes key preclinical findings, details experimental methodologies, and visualizes the underlying signaling pathways to support further investigation and drug development efforts in this promising area.

Core Concepts: MS15203 and the GPR171 Target

MS15203 has been identified as a valuable pharmacological tool to probe the function of GPR171, a receptor implicated in pain modulation. GPR171 is a Gi/o-coupled receptor, and its activation by agonists like MS15203 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and nociceptive signaling. Preclinical studies have demonstrated the anti-nociceptive effects of MS15203 in various pain models, highlighting its potential as a novel analgesic agent. A notable characteristic of MS15203's effects is the observed sexual dimorphism, with more pronounced analgesic efficacy in male mice.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-nociceptive effects of MS15203.

Table 1: In Vivo Efficacy of MS15203 in a Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

| Species | Sex | Pain Model | Treatment | Dose (i.p.) | Primary Outcome | Result | Citation |

| Mouse | Male | CFA-induced thermal hyperalgesia | MS15203 | 10 mg/kg | Paw withdrawal latency | Significant increase in latency (analgesia) | [1] |

| Mouse | Female | CFA-induced thermal hyperalgesia | MS15203 | 10 mg/kg | Paw withdrawal latency | No significant effect | [1] |

| Mouse | Male | CFA-induced mechanical allodynia | MS15203 | 10 mg/kg | Paw withdrawal threshold | Significant increase in threshold (anti-allodynic) | [2][3] |

| Mouse | Female | CFA-induced mechanical allodynia | MS15203 | 10 mg/kg | Paw withdrawal threshold | No significant effect | [2] |

Table 2: In Vivo Efficacy of MS15203 in a Model of Neuropathic Pain (Paclitaxel-Induced)

| Species | Sex | Pain Model | Treatment | Dose (i.p.) | Primary Outcome | Result | Citation |

| Mouse | Male | Paclitaxel-induced mechanical allodynia | MS15203 | 10 mg/kg | Paw withdrawal threshold | Significant increase in threshold (anti-allodynic) | [4][5][6] |

| Mouse | Female | Paclitaxel-induced mechanical allodynia | MS15203 | 10 mg/kg | Paw withdrawal threshold | No significant effect | [5] |

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

In Vivo Pain Models

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

-

Objective: To induce a persistent inflammatory pain state characterized by thermal hyperalgesia and mechanical allodynia.

-

Animals: Adult male and female C57BL/6 mice.

-

Procedure:

-

A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., Hargreaves apparatus) and paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is established.

-

Mice are briefly anesthetized.

-

15-20 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL) is injected intraplantarly into the plantar surface of one hind paw.[7]

-

The contralateral paw may be injected with saline to serve as a control.

-

Behavioral testing is conducted at various time points post-CFA injection (e.g., 24 hours, 3 days, 7 days) to assess the development of hyperalgesia and allodynia.[1][2]

-

MS15203 (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) prior to behavioral testing, according to the study design.

-

2. Paclitaxel-Induced Neuropathic Pain Model

-

Objective: To induce a model of chemotherapy-induced peripheral neuropathy characterized by mechanical allodynia.

-

Animals: Adult male and female C57BL/6 mice.

-

Procedure:

-

Establish a baseline paw withdrawal threshold using von Frey filaments.

-

Administer paclitaxel (B517696) (typically 2 mg/kg, i.p.) on alternating days for a total of four injections (cumulative dose of 8 mg/kg).[5][6]

-

Monitor the development of mechanical allodynia, which typically manifests several days after the final paclitaxel injection.

-

Behavioral testing is performed at specified time points (e.g., day 10, 15, 21 post-initial injection).[5][6]

-

MS15203 (10 mg/kg) or vehicle is administered i.p. prior to behavioral assessment.

-

In Vitro Assays

1. GPR171 Radioligand Binding Assay (General Protocol)

-

Objective: To determine the binding affinity of MS15203 for GPR171.

-

Materials:

-

Cell membranes expressing recombinant GPR171.

-

Radiolabeled ligand for GPR171 (e.g., [³H]-MS15203 or a suitable radiolabeled peptide agonist).

-

Unlabeled MS15203 for competition binding.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure (Competition Binding):

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled MS15203.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of MS15203 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

-

2. GPR171 cAMP Functional Assay (General Protocol)

-

Objective: To measure the effect of MS15203 on adenylyl cyclase activity via GPR171 activation.

-

Materials:

-

Cells stably or transiently expressing GPR171.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

MS15203.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Culture GPR171-expressing cells to the appropriate density.

-

Pre-incubate cells with varying concentrations of MS15203.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.

-

The concentration of MS15203 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with MS15203 and nociception studies.

References

- 1. Inflammation-induced decrease in voluntary wheel running in mice: a non-reflexive test for evaluating inflammatory pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sympathectomy Ameliorates CFA-Induced Mechanical Allodynia via Modulating Phenotype of Macrophages in Sensory Ganglion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antinociceptive Effect of Dendrobii caulis in Paclitaxel-Induced Neuropathic Pain in Mice [mdpi.com]

- 6. Frontiers | The involvement of the noradrenergic system in the antinociceptive effect of cucurbitacin D on mice with paclitaxel-induced neuropathic pain [frontiersin.org]

- 7. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]

GPR171 and its Endogenous Ligand BigLEN: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 171 (GPR171) is a recently deorphanized receptor that has garnered significant interest within the scientific community. Its endogenous ligand has been identified as BigLEN, a neuropeptide derived from the proSAAS precursor protein. The GPR171-BigLEN signaling system is implicated in a diverse array of physiological processes, including feeding behavior, anxiety, pain perception, and immune system modulation. This technical guide provides a comprehensive overview of the GPR171-BigLEN axis, detailing its discovery, signaling pathways, and functional roles. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development efforts targeting this promising receptor system.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets of a significant portion of currently approved drugs. The deorphanization of these receptors, i.e., the identification of their endogenous ligands, is a critical step in understanding their physiological function and therapeutic potential. GPR171 was identified as the receptor for the neuropeptide BigLEN, opening up new avenues for investigating its role in health and disease.[1][2][3] BigLEN, with the amino acid sequence LENSSPQAPARRLLPP, is abundantly expressed in the brain and is derived from the proSAAS protein.[4][5] This guide will delve into the core aspects of GPR171 and BigLEN, providing a technical resource for researchers in the field.

The GPR171 Receptor and its Ligand BigLEN

Discovery and Characterization

The identification of BigLEN as the endogenous ligand for GPR171 was a pivotal discovery made through a combination of ligand-binding and receptor-activity assays.[1][2] Studies in mouse hypothalamus and Neuro2A cells revealed that BigLEN binds to and activates GPR171, a receptor that shares homology with P2Y purinergic receptors.[2][4] Subsequent research has confirmed this interaction and has begun to elucidate the physiological consequences of GPR171 activation.

Tissue Distribution

Both GPR171 and its precursor, proSAAS (which is processed to BigLEN), are highly expressed in the central nervous system, particularly in regions associated with feeding and pain modulation. The highest levels of BigLEN binding are observed in the hypothalamus, with moderate levels in the cortex.[2] GPR171 is also expressed in immune cells, including T-cells and natural killer (NK) cells, suggesting a role in immunomodulation.[4]

Table 1: Tissue Distribution of GPR171 and BigLEN

| Tissue/Cell Type | GPR171 Expression Level | BigLEN/proSAAS Expression Level | Reference |

| Hypothalamus | High | High | [2][6] |

| Cortex | Moderate | Moderate | [2] |

| Periaqueductal Gray | Present | Present | [1] |

| Basolateral Amygdala | Present | Present | [5] |

| T-cells | Present | - | [4] |

| NK cells | Present | - | [4] |

| Jurkat cells | Present | - | [4] |

| Neuro2A cells | Endogenously Present | - | [2] |

GPR171 Signaling Pathways

GPR171 primarily couples to inhibitory Gαi/o proteins.[2] Activation of GPR171 by BigLEN initiates a cascade of intracellular signaling events that ultimately modulate cellular function.

Gαi/o-Mediated Signaling

Upon BigLEN binding, GPR171 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein. The activated Gαi/o subunit then dissociates from the βγ subunits and proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7] This inhibition of cAMP production is a hallmark of GPR171 activation. Furthermore, pertussis toxin, a specific inhibitor of Gαi/o proteins, has been shown to attenuate BigLEN-mediated signaling, confirming the involvement of this G protein subtype.[2]

Downstream Effectors

The signaling cascade initiated by GPR171 activation extends to several downstream effector pathways:

-

MAPK/ERK Pathway: Activation of GPR171 has been shown to modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][4] This pathway is crucial for regulating a variety of cellular processes, including proliferation and differentiation.

-

Intracellular Calcium Mobilization: GPR171 activation can lead to an increase in intracellular calcium levels, a key second messenger involved in a wide range of cellular responses.[4]

-

Inhibition of T-cell Activation: In T-cells, BigLEN binding to GPR171 suppresses T-cell receptor (TCR)-mediated signaling pathways, leading to inhibited T-cell proliferation and cytokine production.[4]

GPR171 Signaling Cascade

Physiological and Pathological Roles

The GPR171-BigLEN system is involved in a variety of physiological and pathological processes.

Regulation of Feeding and Metabolism

One of the most well-characterized roles of the GPR171-BigLEN system is in the regulation of food intake and body weight.[1][2] BigLEN is considered an orexigenic peptide, meaning it promotes feeding.[6] The high expression of both the receptor and ligand in the hypothalamus, a key brain region for metabolic control, underscores their importance in this process.[2]

Anxiety and Pain Modulation

GPR171 and BigLEN are also implicated in the modulation of anxiety-like behaviors and pain perception.[5][8] The expression of GPR171 in brain regions such as the basolateral amygdala and periaqueductal gray suggests its involvement in emotional and sensory processing.[1][5]

Immune System Regulation

A more recently discovered function of the GPR171-BigLEN axis is its role as a T-cell checkpoint pathway.[4][9] BigLEN can suppress T-cell activation and proliferation, suggesting that targeting GPR171 could be a novel strategy for cancer immunotherapy.[4][9][10]

Role in Cancer

Emerging evidence suggests that GPR171 may play a role in cancer progression. Its expression has been noted in various cancer cell lines and tumor-infiltrating lymphocytes.[1] The immunosuppressive effects of GPR171 activation could contribute to tumor immune evasion.

Quantitative Data

The following tables summarize key quantitative data related to the GPR171-BigLEN interaction.

Table 2: Ligand Binding Affinities and Potencies

| Ligand | Assay Type | System | Parameter | Value | Reference |

| [125I]Tyr-BigLEN | Saturation Binding | Rat Hypothalamic Membranes | Kd | ~0.5 nM | [2] |

| BigLEN (rat) | GTPγS Binding | - | EC50 | 1.6 nM | [1] |

| L2P2 (BigLEN C-terminal fragment) | Displacement Binding | Rat Hypothalamic Membranes | EC50 | 76 nM | [2] |

| MS15203 (agonist) | Displacement Binding | Hypothalamic Membranes | IC50 | - | [7] |

| MS21570 (antagonist) | - | - | IC50 | 220 nM | [1] |

Table 3: GPR171 Expression in ProSAAS Knockout Mice

| Parameter | Wild-Type (WT) Mice | proSAAS-KO Mice | Reference |

| BigLEN Binding (pmoles/mg) | 1.3 ± 0.03 | 1.8 ± 0.06 | [2] |

| G protein Signaling (%) | 165 | 175 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the GPR171-BigLEN system.

Radioligand Binding Assay

This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of GPR171 for BigLEN.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. borch.dev [borch.dev]

- 10. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of MS15203: A Novel GPR171 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MS15203 is a novel small molecule agonist of the G protein-coupled receptor 171 (GPR171), a promising therapeutic target for pain management. Discovered through computational modeling and virtual screening, MS15203 has demonstrated significant potential in preclinical studies, particularly in the modulation of pain perception without the rewarding effects associated with traditional opioids. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of MS15203, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Discovery of MS15203

The identification of MS15203 as a GPR171 agonist was a result of a targeted in silico drug discovery approach. The process began with the development of a homology model of the GPR171 receptor, as its crystal structure was not available. This model served as the virtual target for screening a library of chemical compounds.

Virtual Screening Protocol

The virtual screening process aimed to identify small molecules with a high probability of binding to and activating the GPR171 receptor.

Homology Modeling:

-

A three-dimensional model of the human GPR171 receptor was constructed using the known structures of related G protein-coupled receptors as templates. The specific templates and software used for this process are detailed in the original research publications.

Compound Library Screening:

-

A large library of chemical compounds was computationally docked into the predicted binding pocket of the GPR171 homology model.

-

The screening process utilized molecular docking simulations to predict the binding affinity and orientation of each compound within the receptor's binding site.

-

Compounds were ranked based on their predicted binding energy and favorable interactions with key amino acid residues within the binding pocket.

Hit Identification and Optimization:

-

MS15203 (initially referred to as MS0015203) emerged as a promising "hit" from the virtual screen due to its high predicted affinity and favorable docking score.

-

Subsequent lead optimization was performed to enhance the potency, selectivity, and drug-like properties of the initial hit compound, leading to the final structure of MS15203.

Characterization of MS15203

Following its in silico discovery, MS15203 underwent extensive in vitro and in vivo characterization to validate its activity as a GPR171 agonist and to assess its therapeutic potential.

In Vitro Characterization

Receptor Binding and Activation:

-

MS15203 was confirmed to be a selective agonist of GPR171.[1]

-

It demonstrated the ability to displace the endogenous ligand, BigLEN, from the receptor, indicating competitive binding.

-

Functional assays revealed that MS15203 activates GPR171, leading to downstream signaling events.

In Vivo Characterization: Analgesic Effects

Preclinical studies in rodent models have established the analgesic properties of MS15203, particularly in the context of chronic pain.

Chronic Pain Models:

-

Chemotherapy-Induced Neuropathic Pain (CINP): In a mouse model of CINP induced by paclitaxel, systemic administration of MS15203 was shown to alleviate mechanical allodynia in male mice.[2]

-

Inflammatory Pain: In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), MS15203 treatment reduced thermal hyperalgesia in male mice.[2]

Quantitative Data: Analgesic Effects of MS15203

| Experimental Model | Animal Model | Treatment Group | Outcome Measure | Result | Citation |

| Neuropathic Pain | Male Mice | MS15203 (10 mg/kg, i.p.) | Mechanical Allodynia | Significant increase in paw withdrawal threshold | [2] |

| Inflammatory Pain | Male Mice | MS15203 (10 mg/kg, i.p.) | Thermal Hyperalgesia | Significant increase in paw withdrawal latency | [2] |

| Neuropathic Pain | Female Mice | MS15203 (10 mg/kg, i.p.) | Mechanical Allodynia | No significant effect | [2] |

| Inflammatory Pain | Female Mice | MS15203 (10 mg/kg, i.p.) | Thermal Hyperalgesia | No significant effect | [2] |

In Vivo Characterization: Assessment of Reward Potential

A critical aspect of the characterization of MS15203 was to evaluate its potential for abuse and addiction, a major drawback of opioid analgesics.

Conditioned Place Preference (CPP):

-

The CPP paradigm is a standard behavioral assay used to measure the rewarding effects of drugs.

-

In this test, mice treated with MS15203 did not show a preference for the drug-paired chamber, indicating a lack of rewarding properties.[3]

c-Fos Immunohistochemistry in the Ventral Tegmental Area (VTA):

-

The VTA is a key brain region in the reward pathway, and neuronal activation in this area is associated with rewarding stimuli.

-

c-Fos is an immediate early gene whose expression is used as a marker for neuronal activation.

-

Immunohistochemical analysis revealed that MS15203 administration did not lead to an increase in the number of c-Fos-positive neurons in the VTA, further supporting its low reward potential.[3]

Quantitative Data: Reward Potential of MS15203

| Experimental Model | Animal Model | Treatment Group | Outcome Measure | Result | Citation |

| Conditioned Place Preference | Mice | MS15203 (10 mg/kg, i.p.) | Time in Drug-Paired Chamber | No significant difference compared to saline | [3] |

| c-Fos Immunohistochemistry | Mice | MS15203 (10 mg/kg, i.p.) | Number of c-Fos Positive Cells in VTA | No significant difference compared to saline | [3] |

GPR171 Signaling Pathway

GPR171 is a class A, rhodopsin-like G protein-coupled receptor. Its activation by ligands such as the endogenous peptide BigLEN or the synthetic agonist MS15203 initiates intracellular signaling cascades that modulate neuronal activity and immune responses.

Gαi/o-Coupled Signaling

GPR171 primarily couples to inhibitory G proteins of the Gαi/o family. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can have various downstream effects, including the modulation of ion channel activity and gene expression, ultimately leading to a decrease in neuronal excitability.

Caption: Gαi/o-mediated signaling cascade of GPR171.

T-Cell Receptor Signaling Modulation

In addition to its role in the nervous system, GPR171 is also expressed on T-cells and has been shown to modulate immune responses. Activation of GPR171 on T-cells by BigLEN can suppress T-cell receptor (TCR)-mediated signaling pathways, leading to an inhibition of T-cell proliferation and cytokine release. This suggests a potential role for GPR171 agonists in modulating inflammatory and autoimmune conditions.

Caption: GPR171-mediated suppression of T-cell activation.

Experimental Protocols

Chemotherapy-Induced Neuropathic Pain (CINP) Model

-

Animals: Adult male and female C57BL/6J mice are used.

-

Induction of Neuropathy: Paclitaxel (a chemotherapeutic agent) is administered to the mice, typically via intraperitoneal (i.p.) injections, over a specific dosing schedule to induce peripheral neuropathy.

-

Assessment of Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus. A decrease in the withdrawal threshold indicates the presence of allodynia.

-

Drug Administration: MS15203 or vehicle is administered systemically (e.g., i.p.) at a specified dose (e.g., 10 mg/kg).

-

Data Analysis: Paw withdrawal thresholds are compared between the MS15203-treated and vehicle-treated groups using appropriate statistical tests.

Conditioned Place Preference (CPP) Assay

-

Apparatus: A three-chambered apparatus is used, with two conditioning chambers distinguished by distinct visual and tactile cues, and a neutral central chamber.

-

Phases of the Assay:

-

Pre-conditioning (Baseline): Mice are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

-

Conditioning: Over several days, mice receive an injection of MS15203 (or vehicle) and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.

-

Post-conditioning (Test): Mice are again allowed to freely explore all three chambers, and the time spent in each chamber is recorded.

-

-

Data Analysis: The time spent in the drug-paired chamber during the pre-conditioning and post-conditioning phases is compared. A significant increase in time spent in the drug-paired chamber during the test phase indicates a rewarding effect of the drug.

c-Fos Immunohistochemistry

-

Tissue Preparation: Following behavioral testing, mice are euthanized, and their brains are collected and fixed. The brains are then sectioned, typically on a cryostat or vibratome.

-

Immunostaining: The brain sections are incubated with a primary antibody specific for the c-Fos protein. This is followed by incubation with a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

-

Imaging and Quantification: The stained sections are imaged using a microscope. The number of c-Fos-positive cells in the brain region of interest (e.g., the VTA) is quantified using image analysis software.

-

Data Analysis: The number of c-Fos-positive cells is compared between the MS15203-treated and control groups.

Caption: Workflow for the discovery and characterization of MS15203.

Conclusion and Future Directions

MS15203 represents a significant advancement in the search for novel, non-addictive analgesics. Its discovery through a rational, structure-based approach highlights the power of computational methods in modern drug development. The comprehensive characterization of MS15203 has established its efficacy in preclinical models of chronic pain and, importantly, has demonstrated its low potential for reward and abuse.

Future research will likely focus on:

-

Further elucidation of the downstream signaling pathways of GPR171 in different cell types.

-

Investigation of the therapeutic potential of MS15203 in a broader range of pain models and in other species.

-

Pharmacokinetic and toxicology studies to assess the drug's safety profile for potential clinical development.

-

Exploration of the role of GPR171 and its agonists in inflammatory and autoimmune diseases.

The continued investigation of MS15203 and the GPR171 pathway holds great promise for the development of a new class of therapeutics to address the significant unmet medical need for safe and effective pain management.

References

The GPR171 Agonist MS15203: A Technical Overview of its Effects on Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS15203 is a small molecule agonist for the G protein-coupled receptor 171 (GPR171), a target of growing interest for the development of novel analgesics.[1] This technical guide provides a comprehensive overview of the known effects of MS15203 on neuronal activity, with a focus on its mechanism of action, impact on pain pathways, and its profile regarding reward-related behaviors. The information is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.

Mechanism of Action

MS15203 exerts its effects by binding to and activating GPR171. GPR171 is a Gαi/o-coupled receptor, and its activation by an agonist like MS15203 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] This signaling cascade ultimately leads to a reduction in neuronal excitability. The endogenous ligand for GPR171 is the neuropeptide BigLEN, which is derived from the proSAAS precursor protein.[4]

Effects on Pain and Nociception

A significant body of research has focused on the analgesic properties of MS15203 in various pain models. These studies highlight its potential as a therapeutic agent for both inflammatory and neuropathic pain, with noteworthy sex-specific differences.

Inflammatory Pain

In models of Complete Freund's Adjuvant (CFA)-induced inflammatory pain in male mice, MS15203 has been shown to reduce thermal hypersensitivity.[5] Intrathecal or intraplantar administration of MS15203 can alleviate inflammatory pain, suggesting actions at both the spinal and peripheral levels.[1]

Neuropathic Pain

MS15203 has also demonstrated efficacy in a mouse model of paclitaxel-induced neuropathic pain.[5][6] Chronic administration of MS15203 was found to alleviate mechanical allodynia in male mice.[5] Interestingly, these analgesic effects were not observed in female mice, indicating a significant sexual dimorphism in the action of MS15203 in this pain modality.[5]

Data Summary: Behavioral Studies

| Pain Model | Species/Sex | MS15203 Dosage & Administration | Key Finding | Quantitative Data (Paw Withdrawal Threshold - von Frey) |

| Paclitaxel-Induced Neuropathic Pain | Male Mice | 10 mg/kg, i.p., daily for 5 days | Alleviation of mechanical allodynia | Treatment increased mechanical thresholds by approximately 3-fold compared to baseline on day 15.[6] |

| Paclitaxel-Induced Neuropathic Pain | Female Mice | 10 mg/kg, i.p., daily for 5 days | No significant effect on mechanical allodynia | No significant change in paw withdrawal thresholds compared to vehicle-treated animals.[5] |

| CFA-Induced Inflammatory Pain | Male Mice | 2.5 µg, intrathecal or intraplantar | Reduction of mechanical allodynia and thermal hyperalgesia | Statistically significant increase in paw withdrawal thresholds and latencies compared to vehicle-treated animals.[1] |

Effects on Neuronal Excitability and Synaptic Transmission

MS15203 modulates the activity of sensory neurons, particularly in the dorsal root ganglia (DRG), which play a crucial role in transmitting pain signals.

Modulation of TRP Channels

In cultured DRG neurons, MS15203 has been shown to attenuate the intracellular calcium increase induced by the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels with capsaicin (B1668287).[7] This effect is sensitive to pertussis toxin, confirming the involvement of Gαi/o proteins in the signaling pathway.[7]

Effects on Synaptic Transmission

Electrophysiological studies on dorsal horn neurons in the spinal cord have revealed that MS15203 selectively reduces the frequency of excitatory postsynaptic currents (EPSCs) evoked by capsaicin, without affecting their amplitude.[7] This suggests a presynaptic mechanism of action, where MS15203 inhibits the release of neurotransmitters from the central terminals of DRG neurons.

Data Summary: Electrophysiology and Calcium Imaging

| Preparation | Experiment | MS15203 Concentration | Key Finding | Quantitative Data |

| Cultured DRG Neurons | Capsaicin-induced Ca2+ influx | Not specified | Attenuation of Ca2+ influx | Statistically significant reduction in the peak fluorescence intensity compared to control.[7] |

| Spinal Cord Slices | Capsaicin-evoked EPSCs in dorsal horn neurons | Not specified | Decreased frequency of EPSCs | Statistically significant reduction in EPSC frequency; no significant change in EPSC amplitude.[7] |

Profile on Reward and Motivation

A critical aspect of developing novel analgesics, particularly those that may interact with systems modulated by opioids, is their potential for abuse and reward. Studies on MS15203 have investigated its effects on the brain's reward circuitry.

c-Fos Expression in the Ventral Tegmental Area (VTA)

The immediate early gene c-Fos is often used as a marker for neuronal activation. In studies examining the effect of MS15203 on the VTA, a key region in the brain's reward pathway, there was no significant increase in the number of c-Fos positive cells compared to saline-treated control animals.[8] This suggests that MS15203 does not directly activate neurons in this critical reward-related brain region.

Data Summary: c-Fos Immunohistochemistry

| Brain Region | Species | MS15203 Dosage & Administration | Key Finding | Quantitative Data (c-Fos Positive Cells) |

| Ventral Tegmental Area (VTA) | Rat | Not specified | No significant increase in neuronal activation | No statistically significant difference in the number of c-Fos positive cells compared to the control group.[8] |

Experimental Protocols

Paclitaxel-Induced Neuropathic Pain Model

-

Animals: Male and female C57BL/6J mice.[6]

-

Induction of Neuropathy: Intraperitoneal (i.p.) injections of paclitaxel (B517696) (e.g., a cumulative dose of 16 mg/kg) are administered.[6] A common dosing schedule is injections on alternating days.[9]

-

Drug Administration: MS15203 (e.g., 10 mg/kg) or vehicle is administered, for example, daily via i.p. injection for a specified period (e.g., 5 days) starting after the establishment of neuropathy.[5]

-

Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.[6][9]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

-

Animals: Male mice.[1]

-

Induction of Inflammation: A subcutaneous injection of CFA (e.g., 20 µL) is made into the plantar surface of the hind paw.[10]

-

Drug Administration: MS15203 (e.g., 2.5 µg) or vehicle is administered via intrathecal or intraplantar injection.[1]

-

Behavioral Assessment: Mechanical allodynia is measured using von Frey filaments, and thermal hyperalgesia is assessed using a radiant heat source (Hargreaves test).[1][10]

Dorsal Root Ganglion (DRG) Neuron Culture and Calcium Imaging

-

Neuron Isolation: DRGs are dissected from mice and subjected to enzymatic digestion (e.g., with collagenase and dispase) and mechanical trituration to obtain a single-cell suspension.

-

Cell Culture: Neurons are plated on coated coverslips and maintained in a suitable culture medium.

-

Calcium Imaging: Cultured neurons are loaded with a calcium indicator dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration in response to capsaicin application, with or without pre-incubation with MS15203, are measured using fluorescence microscopy.

Electrophysiological Recording from Spinal Cord Slices

-

Slice Preparation: The spinal cord is dissected and sliced into thin sections (e.g., 300-400 µm) using a vibratome.

-

Recording: Whole-cell patch-clamp recordings are obtained from neurons in the superficial dorsal horn.

-

Stimulation: EPSCs are evoked by the application of capsaicin to the slice, and the effects of MS15203 on the frequency and amplitude of these currents are recorded and analyzed.

Visualizations

Signaling Pathway of MS15203 at GPR171

Caption: MS15203 activates GPR171, leading to Gαi/o-mediated inhibition of adenylyl cyclase and reduced cAMP.

Experimental Workflow for Assessing MS15203 in a Neuropathic Pain Model

Caption: Workflow for evaluating MS15203's effect on paclitaxel-induced neuropathic pain in rodents.

Logical Relationship of MS15203's Presynaptic Inhibition in DRG Neurons

Caption: MS15203 acts on presynaptic GPR171 to reduce neurotransmitter release from DRG neurons.

References

- 1. researchgate.net [researchgate.net]

- 2. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory role of Gi-coupled receptors on cAMP-driven cancers with focus on opioid receptors in lung adenocarcinoma and its stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Biology - College of Arts & Sciences | USU [artsci.usu.edu]

- 7. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of MORs in the VTA induces changes on cFos expression in different projecting regions: Effect of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voluntary and evoked behavioral correlates in inflammatory pain conditions under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MS15203: A GPR171 Agonist with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MS15203 is a small molecule agonist of the G protein-coupled receptor 171 (GPR171), a promising therapeutic target for a range of neurological conditions. Preclinical investigations have primarily focused on its analgesic properties in various pain models, with additional studies exploring its effects on food intake and its safety profile regarding reward liability. This document provides a comprehensive overview of the core preclinical studies of MS15203, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. The findings suggest that MS15203 exhibits significant efficacy in preclinical pain models, particularly in males, and demonstrates a favorable safety profile with minimal reward potential, supporting its continued development as a novel therapeutic agent.

Core Pharmacodynamics and Mechanism of Action

MS15203 acts as a selective agonist for GPR171, an orphan receptor whose endogenous ligand is BigLEN, a peptide derived from the proSAAS precursor.[1][2] GPR171 is widely expressed in the central nervous system, including regions critical for pain modulation such as the periaqueductal gray (PAG).[3][4] Activation of GPR171 by MS15203 initiates a Gi/o-coupled signaling cascade.[5] This inhibitory pathway leads to a decrease in adenylyl cyclase activity and subsequent reduction in cyclic AMP (cAMP) levels.[6] In the context of nociception, this signaling cascade ultimately blunts the activity of key pain-transducing channels, such as TRPV1.[5]

Signaling Pathway of MS15203

Caption: GPR171 activation by MS15203 leads to Gi/o-mediated inhibition of adenylyl cyclase.

In Vivo Preclinical Efficacy Studies

The primary focus of in vivo research on MS15203 has been its potential as an analgesic. These studies have utilized various rodent models of inflammatory and neuropathic pain. A notable finding across multiple studies is a sex-specific effect, with greater efficacy observed in male mice.[3][4][7]

Analgesic Effects in Neuropathic and Inflammatory Pain Models

Table 1: Summary of In Vivo Analgesic Efficacy of MS15203

| Pain Model | Species/Sex | Dose & Route | Treatment Duration | Key Findings | Citation |

| Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Paclitaxel | Male Mice | 10 mg/kg, i.p. | 5 days (once daily) | Alleviated mechanical allodynia. | [3] |

| CIPN - Paclitaxel | Female Mice | 10 mg/kg, i.p. | 5 days (once daily) | Failed to alleviate mechanical allodynia. | [3] |

| Inflammatory Pain - Complete Freund's Adjuvant (CFA) | Male Mice | 10 mg/kg, i.p. | 3-5 days (once daily) | Decreased duration of thermal hypersensitivity. | [3][4][7] |

| Inflammatory Pain - CFA | Female Mice | 10 mg/kg, i.p. | 5 days (once daily) | Did not alleviate thermal hypersensitivity. | [3][4][7] |

| Inflammatory Pain - Formalin Test | Mice | Intraplantar & Intrathecal | Acute | Mitigated phase 2 nociceptive behaviors. | [5] |

| Neuropathic Pain - Chronic Constriction Injury (CCI) | Mice | 2.5 µg, Intrathecal | Acute | Alleviated mechanical allodynia and thermal hyperalgesia. | [8] |

Effects on Food Intake

In addition to pain, MS15203 has been investigated for its role in regulating food intake.

Table 2: Effects of MS15203 on Food Intake

| Study Type | Species | Dose & Route | Key Findings | Citation |

| Food Intake Assay | Fasted Mice | 3 mg/kg, i.p. | Significantly increased cumulative food intake. | [6] |

| Food Intake Assay | Mice | Intracerebroventricular injection | Significantly increased food intake at 4 and 8 hours post-injection. | [6] |

In Vitro Preclinical Studies

In vitro experiments have been crucial in elucidating the molecular mechanisms underlying the effects of MS15203.

Receptor Binding and Functional Assays

Table 3: Summary of In Vitro Characterization of MS15203

| Assay Type | Preparation | Key Findings | Citation |

| Radioligand Binding Assay | Rat hypothalamic membranes | Displaced [¹²⁵I]Tyr-b-LEN binding. | [6] |

| [³⁵S]GTPγS Binding Assay | Rat hypothalamic membranes | Stimulated [³⁵S]GTPγS binding, indicating G protein activation. | [6] |

| Adenylyl Cyclase Activity Assay | Rat hypothalamic membranes | Inhibited forskolin-stimulated adenylyl cyclase activity. | [6] |

| cAMP Assay | Neuro2A cells | Decreased cAMP concentrations in wild-type but not in GPR171 knockdown cells. | [6] |

| Calcium Imaging | Cultured DRG neurons | Blunted capsaicin-induced (TRPV1-mediated) increase in intracellular Ca²⁺. | [5][9] |

| Whole-cell Voltage Clamp | Cultured DRG neurons | Inhibited capsaicin-induced currents. | [5] |

Safety and Reward Liability Assessment

A critical aspect of preclinical development is the assessment of a compound's potential for abuse. Studies on MS15203 suggest a favorable safety profile with minimal reward liability.[1][2][10]

Table 4: Reward Liability Studies of MS15203

| Assay | Species | Dose & Route | Key Findings | Citation |

| Conditioned Place Preference (CPP) | Mice | 10 mg/kg | Did not induce place preference, indicating a lack of reward-related behavior. | [1][2] |

| c-Fos Immunohistochemistry | Mice | 10 mg/kg | Did not increase c-Fos expression in the ventral tegmental area (VTA), suggesting no activation of the brain's reward circuitry. | [1][2] |

Detailed Experimental Protocols

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

-

Animal Model: Male and female mice.

-

Induction of Neuropathy: Paclitaxel (cumulative dose of 16 mg/kg, i.p.) is administered. Mechanical allodynia is allowed to develop over 5 days.[3]

-

Drug Administration: Starting on day 15, MS15203 (10 mg/kg, i.p.) or vehicle (saline) is administered once daily for 5 days.[3]

-

Behavioral Testing: Mechanical allodynia is assessed using the von Frey test. Filaments of increasing force are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.[3]

Conditioned Place Preference (CPP)

-

Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber, separated by a neutral middle compartment.[1]

-

Procedure:

-

Pre-conditioning (Baseline): Mice are allowed to freely explore the apparatus to determine initial preference.

-

Conditioning: For several days, mice receive an injection of MS15203 (10 mg/kg) or vehicle and are confined to one of the chambers. On alternate days, they receive the other treatment and are confined to the opposite chamber.

-

Post-conditioning (Test): Mice are again allowed to freely explore the entire apparatus, and the time spent in each chamber is recorded.

-

-

Analysis: An increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect.[1]

In Vitro Calcium Imaging

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are cultured.[5][9]

-

Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).

-

Stimulation: Cells are perfused with capsaicin (B1668287) (a TRPV1 agonist) to induce an increase in intracellular calcium.[5][9]

-

Treatment: The effect of pre-incubation with MS15203 on the capsaicin-induced calcium influx is measured.[5][9]

-

Imaging and Analysis: Fluorescence microscopy is used to measure changes in intracellular calcium concentrations.[9]

Experimental Workflows

Workflow for In Vivo Pain Model

Caption: A generalized workflow for assessing the analgesic efficacy of MS15203 in vivo.

Workflow for Conditioned Place Preference

Caption: The experimental sequence for evaluating the reward liability of MS15203 using CPP.

Conclusion and Future Directions

The preclinical data for MS15203 strongly support its potential as a novel analgesic. Its mechanism of action via GPR171 activation offers a distinct approach compared to existing pain therapies. The observed sex-specific differences in efficacy warrant further investigation to understand the underlying biological mechanisms, which could inform patient stratification in future clinical trials. The favorable safety profile, particularly the lack of reward potential, is a significant advantage. Future preclinical studies should continue to explore the efficacy of MS15203 in a broader range of pain models, investigate the mechanisms behind the observed sex dimorphism, and conduct comprehensive toxicology studies to support its progression into clinical development.

References

- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

MS15203: A Researcher's Guide to a Selective GPR171 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 171 (GPR171), an orphan receptor with emerging roles in pain, anxiety, and appetite regulation, has garnered significant interest within the scientific community.[1] The identification and characterization of selective ligands for GPR171 are paramount to elucidating its physiological functions and therapeutic potential. MS15203 has emerged as a potent and selective small-molecule agonist of GPR171, providing a valuable pharmacological tool for in vitro and in vivo investigations.[2] This technical guide provides a comprehensive overview of MS15203, including its binding and functional characteristics, detailed experimental protocols for its use, and an exploration of the GPR171 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of MS15203 in relation to GPR171. This data has been compiled from various studies to provide a comparative overview for researchers.

| Parameter | Value | Species | Assay System | Reference |

| Binding Affinity (IC50) | Not explicitly stated, but displaces radiolabeled b-LEN | Rat | Hypothalamic membranes | [3] |

| Functional Potency (EC50) | Not explicitly stated in provided abstracts |

| In Vivo Model | Administration Route | Dose | Observed Effect | Reference |

| Inflammatory Pain (formalin-induced) | Intraplantar | 2.5 µg | Mitigated phase 2 nociceptive behaviors | [4] |

| Inflammatory Pain (formalin-induced) | Intrathecal | 2.5 µg | Mitigated phase 2 nociceptive behaviors | [4] |

| Inflammatory Pain (CFA-induced) | Intrathecal | 2.5 µg | Alleviated thermal hypersensitivity | [5] |

| Neuropathic Pain (CCI) | Intrathecal | 2.5 µg | Alleviated mechanical allodynia | [5] |

| Post-operative Pain (incision) | Intrathecal | 2.5 µg | Alleviated mechanical allodynia | [4] |

| Chronic Neuropathic & Inflammatory Pain | Intraperitoneal | 10 mg/kg (once daily) | Reduced allodynia and thermal hypersensitivity in male mice | [5] |

| Food Intake Regulation | Intraperitoneal | 3 mg/kg | Increased food intake and body weight | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving MS15203 and GPR171.

Radioligand Binding Assay (Competitive)

This protocol is adapted from the methodology used to characterize the binding of MS15203 to GPR171.

Objective: To determine the binding affinity of MS15203 for GPR171 by measuring its ability to displace a radiolabeled ligand.

Materials:

-

CHO cells stably expressing GPR171

-

[125I]Tyr-b-LEN (radioligand)

-

MS15203

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

GF/C filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture CHO-GPR171 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Reaction:

-

In a 96-well plate, add a constant concentration of [125I]Tyr-b-LEN (e.g., 3 nM).[7]

-

Add increasing concentrations of MS15203 (e.g., 0 to 10 µM).[7]

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through a GF/C filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of MS15203.

-

Calculate the IC50 value, which is the concentration of MS15203 that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This protocol describes a functional assay to measure the agonistic activity of MS15203 at GPR171.

Objective: To assess the ability of MS15203 to induce an increase in intracellular calcium concentration in cells expressing GPR171.

Materials:

-

CHO-K1 cells co-expressing GPR171 and a promiscuous G-protein (e.g., Gα15 or Gqi5) to couple to the calcium signaling pathway.[8][9]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

MS15203

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope.

Procedure:

-

Cell Preparation:

-

Seed CHO-K1/GPR171/Gα15 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

-

Compound Addition and Measurement:

-

Place the cell plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of MS15203 to the wells.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of MS15203.

-

Calculate the EC50 value, which is the concentration of MS15203 that produces 50% of the maximal response.

-

In Vivo Behavioral Assay: Von Frey Test for Mechanical Allodynia

This protocol outlines the use of the von Frey test to assess the analgesic effects of MS15203 in animal models of pain.

Objective: To measure the mechanical withdrawal threshold in response to a mechanical stimulus, as an indicator of pain sensitivity.

Materials:

-

Von Frey filaments of varying calibrated forces.

-

Elevated mesh platform with individual animal enclosures.

-

Animal model of pain (e.g., Complete Freund's Adjuvant-induced inflammation or Chronic Constriction Injury-induced neuropathy).

-

MS15203 solution for administration (e.g., intrathecal or intraperitoneal).

Procedure:

-

Acclimation:

-

Habituate the animals to the testing environment and apparatus for several days prior to the experiment. This involves placing them on the mesh platform in the enclosures for a set period.

-

-

Baseline Measurement:

-

Before inducing the pain model or administering any compound, establish a baseline mechanical withdrawal threshold for each animal.

-

-

Induction of Pain Model:

-

Induce the desired pain model according to established protocols.

-

-

Compound Administration:

-

Testing:

-

At a predetermined time after compound administration, begin the von Frey test.

-

Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

-